Terbutylazine-desethyl-2-hydroxy

Vue d'ensemble

Description

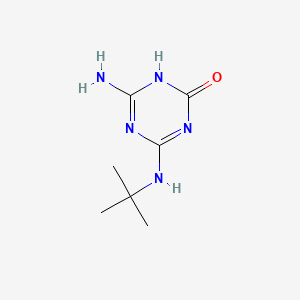

Terbutylazine-desethyl-2-hydroxy is a metabolite of the herbicide terbutylazine. It is a diamino-1,3,5-triazine compound, specifically a 1,3,5-triazin-2-ol substituted by an amino group at position 4 and a tert-butylamino group at position 6 . This compound is significant in environmental studies due to its presence as a degradation product of terbutylazine in soil and water .

Méthodes De Préparation

The synthesis of terbutylazine-desethyl-2-hydroxy typically involves the degradation of terbutylazine.

Analyse Des Réactions Chimiques

Terbutylazine-desethyl-2-hydroxy undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidation products, depending on the conditions and reagents used.

Substitution: The compound can undergo substitution reactions, particularly at the amino and tert-butylamino groups.

Hydrolysis: This is a common reaction for triazine compounds, leading to the breakdown of the compound into simpler molecules.

Common reagents and conditions for these reactions include strong acids or bases for hydrolysis, and oxidizing agents for oxidation reactions .

Applications De Recherche Scientifique

Environmental Fate and Transport

1.1 Leaching and Soil Degradation Studies

Research indicates that desethyl-terbuthylazine, including its 2-hydroxy derivative, is frequently detected in leachate following the application of terbuthylazine in agricultural settings. A lysimeter study demonstrated that desethyl-terbuthylazine concentrations increased significantly after repeated applications of terbuthylazine, with maximum levels reaching up to 0.1 µg/L in leachate samples . The degradation rates of this metabolite were also assessed, showing that while parent compounds degrade at varying rates, desethyl-terbuthylazine tends to persist longer in soil environments.

| Compound | Max Concentration (µg/L) | Degradation Rate |

|---|---|---|

| Terbuthylazine | 0.47 | Rapid |

| Desethyl-terbuthylazine | 0.1 | Moderate |

| 2-Hydroxy-terbuthylazine | 58 | Slow |

Adsorption Studies

2.1 Sorption Properties

The sorption characteristics of terbutylazine metabolites were investigated using polymeric microspheres. Batch and column experiments revealed that 2-hydroxy-terbuthylazine exhibited a higher affinity for adsorption compared to desethyl-terbuthylazine. The sorption kinetics showed that 2-hydroxy-terbuthylazine reached 56% adsorption efficiency within just 5 minutes, while desethyl-terbuthylazine required approximately 10 hours to achieve similar results .

| Metabolite | Sorption Efficiency (%) | Time to Equilibrium (h) |

|---|---|---|

| 2-Hydroxy-terbuthylazine | 56 | 0.5 |

| Desethyl-terbuthylazine | 56 | 10 |

Ecotoxicological Assessments

3.1 Impact on Aquatic Life

Studies have examined the effects of terbutylazine-2-hydroxy on aquatic organisms, particularly during early life stages of fish like common carp (Cyprinus carpio). The findings suggest that exposure to this metabolite at environmental concentrations can lead to significant developmental impacts, indicating a need for careful monitoring in aquatic ecosystems .

Regulatory Considerations

4.1 Maximum Residue Levels (MRLs)

The European Food Safety Authority (EFSA) has reviewed existing MRLs for terbuthylazine and its metabolites, including desethyl-2-hydroxy. This regulatory framework is essential for ensuring food safety and minimizing human exposure to potentially harmful residues in agricultural products .

Mécanisme D'action

As a metabolite of terbutylazine, terbutylazine-desethyl-2-hydroxy does not have a direct mechanism of action like its parent compound. its presence and persistence in the environment can affect the microbial and chemical processes in soil and water. The molecular targets and pathways involved are primarily related to its adsorption and degradation in the environment .

Comparaison Avec Des Composés Similaires

Similar compounds to terbutylazine-desethyl-2-hydroxy include other degradation products of terbutylazine, such as desethyl-terbuthylazine and 2-hydroxy-terbuthylazine. These compounds share similar chemical structures and environmental behaviors but may differ in their specific adsorption properties and degradation rates .

This compound is unique in its specific substitution pattern, which can influence its chemical reactivity and environmental persistence compared to other similar compounds.

Activité Biologique

Introduction

Terbutylazine-desethyl-2-hydroxy is a significant metabolite of the herbicide terbutylazine, which belongs to the triazine class of herbicides. Understanding its biological activity is crucial due to its environmental persistence and potential impact on aquatic and terrestrial ecosystems. This article reviews the biological activity of this compound, focusing on its effects on various organisms, mechanisms of action, and implications for environmental health.

This compound is characterized by the following chemical properties:

Metabolism and Toxicity

The primary metabolic pathway for terbutylazine involves N-dealkylation, leading to the formation of desethyl-terbutylazine and hydroxy derivatives. These metabolites exhibit varying degrees of biological activity, particularly in aquatic organisms.

- Aquatic Toxicity : Studies indicate that this compound affects early life stages of fish, such as common carp (Cyprinus carpio). Fish exposed to environmentally relevant concentrations (0.07 mg/L to 3.5 mg/L) showed significant reductions in mass and length compared to controls. The lowest observed effect concentration (LOEC) was determined to be 0.002 mg/L .

- Oxidative Stress : Exposure to this compound resulted in decreased superoxide dismutase (SOD) activity across all tested concentrations, indicating a potential increase in oxidative stress among affected organisms .

The mechanisms through which this compound exerts its effects include:

- Photosystem II Inhibition : This compound has been shown to inhibit photosystem II (PSII) in algae and other aquatic plants, which is a common mode of action for many triazine herbicides. The toxic ratio for PSII inhibition endpoints was found to be greater than 1000, suggesting significant ecological implications .

- Endocrine Disruption : Similar to other triazines, this compound may disrupt endocrine functions in exposed organisms, potentially affecting reproductive health and development .

Case Study 1: Effects on Common Carp

A study conducted on common carp exposed to this compound revealed significant developmental delays at higher concentrations. The study highlighted that while hatching and embryo viability were not adversely affected, growth metrics were significantly impacted, underscoring the importance of monitoring this metabolite in freshwater systems .

Case Study 2: Sorption Properties

Research investigating the sorption properties of terbutylazine metabolites indicated that this compound exhibited different adsorption characteristics compared to its parent compound. The adsorption kinetics showed that it reached equilibrium faster than desethyl-terbuthylazine, suggesting higher mobility in aquatic environments .

| Terbuthylazine Metabolite | Pseudo-First Order Kinetic Model | Pseudo-Second Order Kinetic Model |

|---|---|---|

| Desethyl-terbuthylazine | , mg/g | , mg/g |

| Terbuthylazine-desethyl-2-hydroxy | , mg/g | , mg/g |

This table illustrates the superior adsorption capacity of this compound compared to its desethyl counterpart, indicating its potential persistence in environmental matrices.

Propriétés

IUPAC Name |

6-amino-4-(tert-butylamino)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5O/c1-7(2,3)12-5-9-4(8)10-6(13)11-5/h1-3H3,(H4,8,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUISVCFZNCYUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=O)NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216887 | |

| Record name | 4-amino-6-(tert-butylamino)-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66753-06-8 | |

| Record name | 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1,1-dimethylethyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066753068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-amino-6-(tert-butylamino)-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.